Navigating Chemical Space: A Definitive Guide to Ethyl 2-methyl-2-(methylamino)propanoate
Executive Summary Ethyl 2-methyl-2-(methylamino)propanoate is a specialized amino acid derivative, structurally defined as the ethyl ester of -methyl- -aminoisobutyric acid ( -Me-Aib) .[1] It serves as a critical buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-methyl-2-(methylamino)propanoate is a specialized amino acid derivative, structurally defined as the ethyl ester of
-methyl--aminoisobutyric acid (-Me-Aib) .[1] It serves as a critical building block in peptidomimetic drug design, specifically for inducing helical conformations in peptide backbones via the gem-dimethyl effect.[1]
This guide addresses a persistent challenge in chemical informatics: the fragmentation of nomenclature across databases. Because this molecule sits at the intersection of organic esters and non-proteinogenic amino acids, it is indexed under conflicting conventions (IUPAC systematic naming vs. biochemical shorthand). This document provides a unified synonym map, database traversal strategies, and a self-validating analytical protocol to ensure researchers procure and verify the correct substance.
Part 1: Chemical Identity & Structural Nomenclature[1]
To successfully locate this compound across vendor catalogs and regulatory databases (ECHA, FDA, PubChem), one must understand its three naming pillars: Systematic, Biochemical, and Semisystematic.[1]
The Synonym Matrix
The following table consolidates the valid identifiers for the molecule in both its free base and hydrochloride salt forms.[1]
Trap 1: Ethyl Isobutyrate lacks the amine entirely.
Trap 2: Ethyl
-methylalaninate lacks the second -methyl group.[1]
Part 2: Database Traversal Logic
When sourcing this compound, the search strategy must adapt to the database architecture.[1] The diagram below illustrates the decision logic for selecting the correct search term based on the platform.
Figure 1: Strategic workflow for locating Ethyl 2-methyl-2-(methylamino)propanoate across different informatics platforms.
Part 3: Experimental Verification Protocol
Objective: To validate the identity of a purchased sample of Ethyl 2-methyl-2-(methylamino)propanoate HCl, distinguishing it from structurally similar impurities (e.g.,
-Me-Alanine ethyl ester).
Principle: Proton NMR (
H NMR) provides a definitive fingerprint.[1] The critical differentiator is the signal for the -protons.[1] The target molecule has no protons on the -carbon (it is quaternary), whereas the alanine analog has a methine proton.[1]
The absence of a signal around 3.0-4.0 ppm confirms the quaternary center.
Pass Criteria: The spectrum must show a clean singlet for the gem-dimethyl group.[1]
Fail Criteria: Presence of a doublet in the alkyl region or a quartet/multiplet in the 3.0–4.0 ppm range indicates the wrong starting material (Alanine derivative).[1]
Part 4: Synthetic Context & Application
Why is this specific synonym important? In drug development, this molecule is a "conformational lock."
The Thorpe-Ingold Effect (or gem-dimethyl effect) dictates that the presence of the two methyl groups at the
-position restricts the rotation of the peptide backbone ( angles). When incorporated into a peptide, -Me-Aib promotes the formation of -helices or -helices.[1]
Researchers searching for "Aib derivatives" often miss this specific ester because it is frequently indexed under its systematic organic name rather than its peptide nomenclature.
Figure 2: Simplified retrosynthetic logic showing the origin of the gem-dimethyl and N-methyl motifs.[1]
References
PubChem. (2025).[1][3][4] Ethyl 2-methyl-2-(methylamino)propanoate (Compound). National Library of Medicine. [Link]
European Chemicals Agency (ECHA). (2025). Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride - Registration Dossier. [Link] (Search term: CAS 1082720-57-7).[1]
Toniolo, C., et al. (1993).[1] Control of peptide conformation by the Thorpe-Ingold effect (gem-dimethyl effect).[1] Biopolymers. (Contextual grounding for the application of Aib derivatives).
Synthesis of Ethyl 2-methyl-2-(methylamino)propanoate from acetone cyanohydrin
Application Note & Protocol A Comprehensive Guide to the Multi-Step Synthesis of Ethyl 2-methyl-2-(methylamino)propanoate from Acetone Cyanohydrin Abstract This document provides a detailed, four-step protocol for the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Comprehensive Guide to the Multi-Step Synthesis of Ethyl 2-methyl-2-(methylamino)propanoate from Acetone Cyanohydrin
Abstract
This document provides a detailed, four-step protocol for the synthesis of Ethyl 2-methyl-2-(methylamino)propanoate, a valuable building block in organic and medicinal chemistry. The synthesis commences with the readily available starting material, acetone cyanohydrin, and proceeds through a sequence of robust and well-documented chemical transformations. The core of this synthetic route involves a Ritter reaction to form an N-substituted amide, followed by a complete hydrolysis to an α-amino acid, subsequent N-methylation, and concluding with a Fischer esterification. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth mechanistic explanations, step-by-step protocols, and critical safety information.
Introduction & Strategic Overview
Ethyl 2-methyl-2-(methylamino)propanoate is a non-proteinogenic amino acid ester derivative. Its sterically hindered α,α-disubstituted nature makes it a compelling structural motif in the design of peptides with enhanced stability against enzymatic degradation and for inducing specific secondary structures. The synthesis strategy outlined herein is designed for scalability and reproducibility, leveraging classic organic reactions to build complexity from a simple precursor.
The overall synthetic pathway is illustrated below:
Figure 1: Overall workflow for the synthesis of the target compound.
CRITICAL SAFETY & HANDLING PRECAUTIONS
This synthesis involves highly toxic, corrosive, and flammable materials. A thorough risk assessment must be conducted before any work begins. All operations must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
Reagent
CAS No.
Key Hazards
Handling & PPE Requirements
Acetone Cyanohydrin
75-86-5
Fatal if swallowed, inhaled, or in contact with skin .[1][2] Decomposes on contact with bases, water, or heat to produce highly toxic hydrogen cyanide (HCN) gas.[3][4][5] Combustible liquid.[4]
Work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles with a face shield.[6] Keep away from bases, acids, and sources of ignition.[6] An emergency HCN antidote kit should be available.
Concentrated Sulfuric Acid
7664-93-9
Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water.
Wear acid-resistant gloves, a face shield, and a lab coat. Always add acid to other liquids slowly and with cooling; never the other way around.
Methylamine (40% in H₂O)
74-89-5
Flammable liquid and vapor. Toxic if inhaled. Causes serious eye damage and skin irritation.
Work in a fume hood. Wear appropriate gloves, goggles, and a lab coat. Keep away from heat and ignition sources.
Formaldehyde (37% in H₂O)
50-00-0
Toxic by inhalation, ingestion, and skin contact. Suspected of causing cancer. Causes severe skin burns and eye damage.
Handle only in a chemical fume hood. Use appropriate PPE to prevent any contact.
Formic Acid
64-18-6
Causes severe skin burns and eye damage. Corrosive.
Handle in a fume hood. Wear acid-resistant gloves and a face shield.
Emergency Procedures: In case of exposure to Acetone Cyanohydrin, immediately remove contaminated clothing, flush the affected area with copious amounts of water, and seek immediate medical attention.[3][4] For inhalation, move the victim to fresh air and call for emergency medical services.[1]
Part 1: Synthesis of N-(1-cyano-1-methylethyl)acetamide
This initial step utilizes the Ritter reaction, a powerful method for forming amides from substrates that can generate stable carbocations.[7]
Reaction Mechanism
The mechanism involves three key stages:
Carbocation Formation: The tertiary hydroxyl group of acetone cyanohydrin is protonated by concentrated sulfuric acid, turning it into a good leaving group (H₂O). Its departure generates a resonance-stabilized tertiary carbocation.
Nucleophilic Attack: The nitrogen atom of acetonitrile acts as a nucleophile, attacking the electrophilic carbocation to form a stable nitrilium ion intermediate.
Hydrolysis: During the aqueous workup, the nitrilium ion is attacked by water, and after a series of proton transfers, it tautomerizes to the final amide product, N-(1-cyano-1-methylethyl)acetamide.[7][8]
Dichloromethane (DCM) or Ethyl Acetate for extraction
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
2 L three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer
Procedure:
Equip the 2 L flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice-water bath.
Add acetonitrile (261 mL) to the flask and begin stirring. Cool the solvent to below 10 °C.
Slowly and cautiously add the concentrated sulfuric acid (64 mL) via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.
Once the acid addition is complete, add the acetone cyanohydrin (85.11 g) dropwise over 60-90 minutes, maintaining the internal temperature between 10-20 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (or warm to 40°C) for an additional 1-2 hours to ensure the reaction goes to completion.
Workup: Carefully and slowly pour the reaction mixture over a large volume of crushed ice (approx. 1 kg) in a large beaker with vigorous stirring.
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. This step must be performed with extreme caution due to vigorous gas evolution.
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 250 mL).
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
The product, N-(1-cyano-1-methylethyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.[9][10]
Part 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid
This step involves the complete hydrolysis of both the nitrile and the amide functionalities under harsh acidic conditions to yield the corresponding α-amino acid.
Reaction Mechanism
Under reflux in strong aqueous acid (e.g., HCl), the amide is hydrolyzed to a carboxylic acid and an ammonium salt. Concurrently, the nitrile group is also hydrolyzed, first to a primary amide and then to a carboxylic acid. The result is the formation of 2-amino-2-methylpropanoic acid hydrochloride.
Experimental Protocol
Parameter
Value
Reactant
N-(1-cyano-1-methylethyl)acetamide
Reagent
6 M Hydrochloric Acid (HCl)
Temperature
Reflux (~100-110 °C)
Reaction Time
12-24 hours
Procedure:
Place the crude N-(1-cyano-1-methylethyl)acetamide (approx. 1.0 mol) in a 2 L round-bottom flask equipped with a reflux condenser.
Add 6 M HCl (1 L) to the flask.
Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution (test with moist pH paper).
After refluxing for 12-24 hours, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the amino acid.
To isolate the free amino acid (zwitterion), dissolve the crude salt in a minimum amount of water and adjust the pH to the isoelectric point (~pH 6) using a base like ammonium hydroxide or sodium hydroxide.
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash with cold water and then ethanol, and dry under vacuum.
Part 3: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines using formic acid and formaldehyde as the source of the methyl group.
Reaction Mechanism
The reaction proceeds via reductive amination. The primary amine first reacts with formaldehyde to form an iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to the secondary (methylated) amine while being oxidized to carbon dioxide.
Experimental Protocol
Parameter
Value
Reactant
2-Amino-2-methylpropanoic Acid
Reagents
Formic Acid, Formaldehyde (37% aq.)
Temperature
Reflux (~100 °C)
Reaction Time
6-12 hours
Procedure:
In a round-bottom flask, suspend 2-amino-2-methylpropanoic acid (1.0 mol, 103.12 g) in formic acid (90%, 2.5 mol, 127 g, 104 mL).
Add aqueous formaldehyde (37%, 2.2 mol, 178 mL) to the suspension.
Attach a reflux condenser and heat the mixture in an oil bath at 100 °C. Vigorous evolution of CO₂ will be observed.
Continue heating for 6-12 hours, or until the gas evolution has ceased.
Cool the reaction mixture to room temperature and remove all volatile components (excess formic acid, water) under reduced pressure.
The resulting solid residue is 2-(methylamino)-2-methylpropanoic acid, which can be purified by recrystallization from water/ethanol.
Part 4: Fischer Esterification to Final Product
The final step is the acid-catalyzed esterification of the N-methylated amino acid with ethanol to yield the target ethyl ester.
Reaction Mechanism
In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking this carbon. After a series of proton transfers and the elimination of a water molecule, the ethyl ester is formed.[11] The reaction is an equilibrium, so using excess ethanol helps drive it towards the product.
Experimental Protocol
Figure 2: Typical laboratory setup for Fischer esterification.
Parameter
Value
Reactant
2-(Methylamino)-2-methylpropanoic Acid
Reagents
Anhydrous Ethanol, Conc. Sulfuric Acid
Temperature
Reflux (~78 °C)
Reaction Time
4-8 hours
Procedure:
Suspend 2-(methylamino)-2-methylpropanoic acid (1.0 mol, 117.15 g) in anhydrous ethanol (1 L) in a 2 L round-bottom flask.
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 mol, 19.6 g, 10.7 mL) with stirring.
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.
Workup: After cooling, remove the excess ethanol under reduced pressure.
Dissolve the residue in water (500 mL) and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 200 mL).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator.
The crude product is a liquid and can be purified by vacuum distillation to yield pure Ethyl 2-methyl-2-(methylamino)propanoate.
References
ACS Publications. (2019). Divergent and Scalable Synthesis of α-Hydroxy/Keto-β-amino Acid Analogues by the Catalytic Enantioselective Addition of Glyoxylate Cyanohydrin to Imines.
Royal Society of Chemistry. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
Wikipedia. (n.d.). Cyanohydrin.
Fisher Scientific. (2011). SAFETY DATA SHEET - Acetone cyanohydrin.
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
Application Note: Strategic Incorporation of Ethyl 2-methyl-2-(methylamino)propanoate in Peptide Synthesis
This Application Note is structured as a strategic technical guide for the utilization of Ethyl 2-methyl-2-(methylamino)propanoate (N-Me-Aib ethyl ester) in the synthesis of sterically constrained peptides. Compound: Eth...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a strategic technical guide for the utilization of Ethyl 2-methyl-2-(methylamino)propanoate (N-Me-Aib ethyl ester) in the synthesis of sterically constrained peptides.
Ethyl 2-methyl-2-(methylamino)propanoate is a critical intermediate for synthesizing peptidomimetics and peptaibols (antibiotic peptides rich in Aib). It combines two potent structural constraints:
-Disubstitution (Aib): The gem-dimethyl group restricts rotation around the and torsion angles, strongly inducing helical conformations (-helix or -helix).
N-Methylation: This eliminates the amide proton (preventing H-bonding at this site), enhances metabolic stability against proteases, and improves membrane permeability.
The Challenge: The convergence of the gem-dimethyl group and the N-methyl group creates extreme steric hindrance. The nucleophilicity of the secondary amine is severely attenuated, making standard coupling protocols (e.g., HBTU/DIPEA) ineffective. Furthermore, the steric bulk shields the ester carbonyl, making subsequent hydrolysis sluggish.
The Solution: This guide details a "Dipeptide Unit Strategy." Instead of attempting to couple this residue directly on a solid support (which often leads to deletion sequences), the optimal workflow involves coupling an N-protected amino acid to Ethyl 2-methyl-2-(methylamino)propanoate in solution, hydrolyzing the ester, and introducing the unit as a pre-formed dipeptide block.
Critical Workflow: The Dipeptide Unit Strategy
The following diagram illustrates the recommended workflow to bypass steric hurdles and prevent Diketopiperazine (DKP) formation.
Figure 1: Strategic workflow for incorporating N-Me-Aib. Note the critical path to avoid DKP formation.
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling to N-Me-Aib-OEt (Solution Phase)
Objective: Acylate the sterically hindered secondary amine of Ethyl 2-methyl-2-(methylamino)propanoate with an Fmoc-protected amino acid.
Mechanism: Due to the steric wall created by the gem-dimethyl and N-methyl groups, standard active esters (OBt/OSu) react too slowly. We utilize HATU (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) which generates a highly reactive species, or Acid Fluorides .
Reagents:
Fmoc-Amino Acid (1.2 eq)
Ethyl 2-methyl-2-(methylamino)propanoate (1.0 eq)
HATU (1.2 eq)
HOAt (1.2 eq) (Additive to enhance rate and reduce racemization)
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Solvent: DMF (Anhydrous)
Procedure:
Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in minimal anhydrous DMF. Add DIPEA and stir for 2 minutes to pre-activate.
Coupling: Add Ethyl 2-methyl-2-(methylamino)propanoate to the activated mixture.
Incubation: Stir under Nitrogen at 50°C for 4–16 hours.
Note: Elevated temperature is crucial for N-Me-Aib couplings.
Monitoring: Monitor by HPLC or TLC. Ninhydrin stain will not work on the secondary amine starting material; use Chloranil test or phosphomolybdic acid (PMA).
Workup: Dilute with EtOAc, wash with 5% KHSO₄ (remove bases), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Alternative (For extremely difficult couplings): Convert the Fmoc-AA-OH to its Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride before adding the amine. Acid fluorides are smaller and penetrate the steric shield more effectively.
Protocol B: Saponification of the Hindered Ethyl Ester
Objective: Hydrolyze the ethyl ester to the free carboxylic acid without affecting the Fmoc group or causing racemization (though Aib is achiral, the adjacent residue might be sensitive).
Challenge: The gem-dimethyl group shields the carbonyl carbon, making nucleophilic attack by hydroxide difficult.
Solvent: THF / Water (3:1 ratio) or Methanol / Dioxane / Water.
Procedure:
Dissolve the dipeptide ester in THF/Water (3:1).[2]
Add LiOH (3 eq).
Heating: Unlike standard amino acids, this reaction often requires heating to 40–50°C .
Microwave Option: Irradiate at 60°C for 15–30 minutes for rapid hydrolysis.
Neutralization: Once TLC indicates consumption of ester, carefully acidify to pH 3–4 with 1M HCl at 0°C.
Caution: Do not over-acidify if the Fmoc group is labile to strong acid over time, though it is generally stable at pH 3 for short periods.
Extraction: Extract immediately with EtOAc.
Protocol C: Prevention of Diketopiperazine (DKP) Formation
Risk: If you remove the Fmoc group from the dipeptide ester before hydrolysis or coupling the next amino acid, the free amine of the first residue will attack the intramolecular ester carbonyl of the N-Me-Aib. This forms a cyclic Diketopiperazine (DKP) and cleaves the peptide from the chain.
Mitigation Rules:
Never deprotect the N-terminus of an N-Me-Aib dipeptide ester. Always hydrolyze the ester to the acid first.
Use Trityl (Trt) protection: If synthesizing on solid phase, using Trityl protection for the N-terminus allows deprotection with very mild acid (1% TFA), keeping the chain intact, though this is less relevant for the specific Ethyl ester starting material.
Tertiary Amine Effect: The cis conformation of the peptide bond is favored in N-methylated peptides, bringing the N-terminus and C-terminus closer, accelerating DKP.
Quantitative Comparison of Coupling Reagents
Table 1 summarizes the efficiency of coupling reagents specifically for N-methylated, sterically hindered amines like N-Me-Aib.
Reagent
Reactivity
Racemization Risk
Suitability for N-Me-Aib
Notes
HATU
Very High
Low
Excellent
Gold standard for hindered couplings.
PyAOP
High
Low
Excellent
Pyridine analog of PyBOP; highly effective for N-Me-Aib.
COMU
Very High
Very Low
Good
Safer alternative to HATU, often comparable yields.
HBTU/TBTU
Moderate
Low
Poor
Generally fails to drive coupling to completion for N-Me-Aib.
DIC/HOBt
Low
Low
Very Poor
Kinetics are too slow; requires days or fails.
Acid Fluoride
High
Variable
Excellent
Best for extremely bulky adjacent residues (e.g., Val, Ile).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield in Coupling
Steric hindrance prevents nucleophilic attack.
Switch to HATU or PyAOP.[3] Increase Temp to 50°C. Double couple.
Incomplete Hydrolysis
Ethyl ester is shielded by gem-dimethyl.
Use LiOH with microwave heating (60°C). Switch to TMSOK (Potassium trimethylsilanolate) in ether.
Loss of Peptide Mass (M-Dipeptide)
DKP formation.
Ensure Fmoc is NOT removed while C-term is an ester/active thioester.
Broad NMR Signals
Rotamers due to N-methylation.
Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamer peaks.
References
BenchChem. Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. Retrieved from .
Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry.[4]
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[5]
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. Journal of Organic Chemistry.[4] (Discusses Aib coupling specifically).
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[6][7][8] Journal of Peptide Science.
Application Notes & Protocols: N-Alkylation of α-Aminoisobutyric Acid Ethyl Ester
Introduction: The Significance of N-Alkylated AIB in Medicinal Chemistry α-Aminoisobutyric acid (AIB), a non-proteinogenic amino acid, is a cornerstone in modern peptidomimetics and drug development. Its unique gem-dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Alkylated AIB in Medicinal Chemistry
α-Aminoisobutyric acid (AIB), a non-proteinogenic amino acid, is a cornerstone in modern peptidomimetics and drug development. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, forcing peptides to adopt stable helical structures. The N-alkylation of AIB esters further enhances their utility by improving metabolic stability, modulating biological activity, and increasing cell permeability. These modified building blocks are integral to the synthesis of enzyme inhibitors, anticoagulants, and other therapeutic agents.[1]
However, the very steric hindrance that makes AIB valuable also presents a significant synthetic challenge for N-alkylation. This guide provides a detailed analysis of prevalent reaction conditions, explains the rationale behind procedural choices, and offers robust protocols for the successful N-alkylation of α-aminoisobutyric acid ethyl ester.
Core Challenge: Steric Hindrance and Competing Reactions
The primary obstacle in the N-alkylation of AIB ethyl ester is the sterically encumbered nature of the secondary amine. The two methyl groups on the α-carbon shield the nitrogen atom, slowing the rate of nucleophilic attack. Furthermore, the reaction conditions must be carefully selected to prevent unwanted side reactions, primarily:
Ester Hydrolysis: The presence of strong, nucleophilic bases (e.g., NaOH, LiOH) or harsh acidic conditions can cleave the ethyl ester, leading to the free acid.
Over-alkylation: Traditional alkylation with alkyl halides can be difficult to control, often resulting in the formation of undesired tertiary amines and even quaternary ammonium salts.[2]
This note will focus on two primary, reliable strategies to overcome these challenges: Reductive Amination and Direct Alkylation under Controlled Conditions . A third, more modern approach, Catalytic N-Alkylation via Borrowing Hydrogen , will also be discussed as a green and efficient alternative.
Reductive amination is arguably the most versatile and controllable method for preparing mono-N-alkylated amines.[3][4] The process involves two key steps that occur in a single pot: the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the target secondary amine.
Causality and Rationale
The success of this method hinges on the choice of the reducing agent. A perfect reagent must be potent enough to reduce the protonated imine (iminium ion) but mild enough not to reduce the starting aldehyde or ketone. This selectivity prevents the wasteful consumption of the carbonyl compound and simplifies purification.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is a mild and selective reducing agent that is particularly effective under weakly acidic conditions (often using acetic acid as a catalyst), which also favor imine formation.[5]
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in mildly acidic conditions (pH 4-5).[3] However, due to the potential toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred, especially for process safety and greener chemistry.[5]
This one-pot procedure avoids the isolation of the unstable imine intermediate and effectively prevents the over-alkylation issues common with direct alkylation methods.[3]
Detailed Experimental Protocol: N-Benzylation of AIB Ethyl Ester
This protocol details the synthesis of N-benzyl-α-aminoisobutyric acid ethyl ester.
Materials and Reagents:
α-Aminoisobutyric acid ethyl ester (or its HCl salt)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α-aminoisobutyric acid ethyl ester (1.0 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine first and stir for 10-15 minutes.
Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
Carbonyl Addition: Add benzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence. Ensure the flask is not sealed.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino ester is consumed (typically 4-16 hours).
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-α-aminoisobutyric acid ethyl ester.
Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
Strategy 2: Direct Alkylation with Alkyl Halides
Direct alkylation via an Sₙ2 reaction is a traditional approach but requires careful control to be effective for sterically hindered amines like AIB ethyl ester.[6] The key to success is the selection of a base that is strong enough to deprotonate the amine's conjugate acid but is non-nucleophilic and does not promote ester hydrolysis.
Causality and Rationale
Base Selection: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] They are sufficiently basic to act as a proton scavenger but have low solubility in many organic solvents, which helps to moderate the reaction and prevent side reactions. Organic bases such as diisopropylethylamine (DIPEA) can also be used.
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[8][9]
Controlling Over-alkylation: Due to the steric hindrance of AIB, the rate of the second alkylation (to form the tertiary amine) is significantly slower than the first. This inherent property can be exploited to achieve mono-alkylation. Using a slight excess of the amino ester relative to the alkyl halide can also favor the mono-alkylated product.
Detailed Experimental Protocol: N-Ethylation of AIB Ethyl Ester
Materials and Reagents:
α-Aminoisobutyric acid ethyl ester
Ethyl iodide (or ethyl bromide)
Potassium carbonate (K₂CO₃), finely powdered
Acetonitrile (MeCN), anhydrous
Diatomaceous earth (e.g., Celite®)
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
Reaction Setup: To a round-bottom flask, add α-aminoisobutyric acid ethyl ester (1.0 eq), finely powdered potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile to a concentration of ~0.5 M.
Alkyl Halide Addition: Add ethyl iodide (1.1 eq) to the suspension.
Heating: Equip the flask with a reflux condenser and heat the mixture to 60-80 °C with vigorous stirring. The elevated temperature is necessary to overcome the steric hindrance.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may be slow, often requiring 12-24 hours.
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove the inorganic salts, washing the pad with acetonitrile.
Concentration: Concentrate the filtrate under reduced pressure.
Purification: The residue can be purified by flash column chromatography to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Strategy 3: Catalytic N-Alkylation via Borrowing Hydrogen
A state-of-the-art, green chemistry approach is the direct N-alkylation of amines using alcohols as the alkylating agents.[1][10] This "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes a transition metal catalyst (typically Ruthenium or Iridium-based) to perform an elegant reaction cascade.[1][10]
Principle and Rationale
The catalyst reversibly oxidizes the alcohol to an aldehyde, "borrowing" two hydrogen atoms.
The in-situ generated aldehyde reacts with the amine to form an imine.
The catalyst then returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine.
The only byproduct of this process is water, making it highly atom-economical.[1][10] The reaction is often performed base-free, which is a significant advantage for substrates like AIB ethyl ester as it completely eliminates the risk of base-induced ester hydrolysis.[1] While highly effective, this method requires specialized metal catalysts and may require higher temperatures (80-120 °C).[1][10]
- Excellent control of mono-alkylation- Broad substrate scope- Mild conditions
- Readily available reagents- Conceptually simple
- Highly atom-economical (water is the only byproduct)[1][10]- Green chemistry approach- Often base-free[1]
Disadvantages
- Requires stoichiometric reducing agent- Aldehyde availability/stability can be a limitation
- Risk of over-alkylation[2]- Requires elevated temperatures for hindered substrates- Generates stoichiometric salt waste
- Requires expensive/specialized metal catalysts- May require higher temperatures- Catalyst sensitivity
General Experimental Workflow
Caption: General workflow for N-alkylation of AIB ethyl ester.
Conclusion
The N-alkylation of the sterically hindered α-aminoisobutyric acid ethyl ester can be achieved efficiently through several strategic approaches. For general laboratory synthesis, reductive amination with sodium triacetoxyborohydride offers the best combination of reliability, control over mono-alkylation, and operational simplicity. Direct alkylation with alkyl halides is a viable alternative, provided that reaction conditions, particularly the choice of a non-nucleophilic base, are carefully managed to mitigate side reactions. For applications where green chemistry and atom economy are paramount, catalytic N-alkylation using alcohols represents the cutting edge of synthetic methodology. The choice of method will ultimately depend on the specific alkyl group to be installed, scale of the reaction, and the resources available.
References
Gunanathan, C., & Milstein, D. (2011). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 50(37), 8661-8664. [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (While this is a general reference on amide formation, the principles of base selection are relevant). A representative article discussing base-mediated alkylation is: Albanese, D., et al. (1997). Synthesis, 1997(1), 34-36.
Black, D. StC., & Williams, C. C. (2016). N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing. Chemistry – A European Journal, 22(44), 15612-15616. [Link]
Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 244-248. [Link]
Wang, Z., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3108-3111. [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Cant, A. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 319-326. [Link]
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon. Reagent Guides. Retrieved from [Link]
Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric Acid. Organic Syntheses, 11, 4. [Link]
Hembre, E. J., & Raths, R. A. (1990). N-alkylation of n-alpha-boc-protected amino acids.
Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
Senthamarai, T., et al. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science, 360(6389), 639-644. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Nájera, C., & Sansano, J. M. (2013). Intermolecular reductive amination of amino acid-derived β-keto esters: synthesis of β,γ-diamino esters. RSC Advances, 3(36), 15637-15645. [Link]
Choudary, B. M., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 7(10), 748-752. [Link]
Choudary, B. M., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. RIT Scholar Works. [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
Application Notes and Protocols: Hydrolysis of Ethyl 2-methyl-2-(methylamino)propanoate to 2-methyl-2-(methylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-methyl-2-(methylamino)propanoic acid is a non-proteinogenic amino acid of interest in pharmaceutical and chemical research. Its synthesis oft...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-2-(methylamino)propanoic acid is a non-proteinogenic amino acid of interest in pharmaceutical and chemical research. Its synthesis often proceeds via the corresponding ethyl ester, ethyl 2-methyl-2-(methylamino)propanoate. The final and critical step in this synthesis is the hydrolysis of the ester to the free carboxylic acid. This document provides detailed protocols for this conversion, covering both acidic and basic hydrolysis conditions. The choice of method depends on the stability of other functional groups in the molecule and the desired scale of the reaction.
This guide is designed to provide not just a set of instructions, but a comprehensive understanding of the underlying chemical principles, potential challenges, and analytical verification of the final product.
Chemical Overview
The hydrolysis of an ester is a nucleophilic acyl substitution reaction.[1] In this process, the ester (ethyl 2-methyl-2-(methylamino)propanoate) reacts with water or hydroxide ions to yield the corresponding carboxylic acid (2-methyl-2-(methylamino)propanoic acid) and an alcohol (ethanol).[2][3] The reaction can be catalyzed by either acid or base.[4][5]
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3][5][6][7] The equilibrium nature of this reaction means that a large excess of water is required to drive it to completion.[5][7]
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a stoichiometric amount of a strong base, typically sodium hydroxide or potassium hydroxide.[1][5][8] The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[1][3][9] A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.[1][8]
Visualization of Hydrolysis Mechanisms
To illustrate the reaction pathways, the following diagrams depict the mechanisms for both acid and base-catalyzed hydrolysis.
Caption: Acid-Catalyzed Hydrolysis Workflow.
Caption: Base-Catalyzed Hydrolysis Workflow.
Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents.
Ethyl 2-methyl-2-(methylamino)propanoate: May cause skin and eye irritation.[10] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]
Strong Acids (HCl, H₂SO₄): Corrosive and can cause severe skin burns and eye damage.[12] Always handle in a fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.
Strong Bases (NaOH, KOH): Corrosive and can cause severe skin burns and eye damage.[12] Handle with care, avoiding contact with skin and eyes. Wear appropriate PPE.
Organic Solvents: Many organic solvents are flammable and may have associated health risks.[11][13] Use in a well-ventilated area or fume hood, and keep away from ignition sources.[10][11][13]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is suitable for substrates that are sensitive to strong bases. The reversibility of the reaction necessitates the use of a large excess of aqueous acid to drive the equilibrium towards the products.[3][5][7]
Materials:
Ethyl 2-methyl-2-(methylamino)propanoate
6 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Rotary evaporator
pH paper or pH meter
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methyl-2-(methylamino)propanoate in a 10-fold molar excess of 6 M HCl.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[3][5]
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture.
Workup: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
Solvent Removal: Remove the excess water and HCl under reduced pressure using a rotary evaporator. For samples that may degrade with prolonged heating, a two-step process of first neutralizing and then evaporating can be considered, though this adds complexity to the purification.
Purification: The crude product, which will be the hydrochloride salt of the amino acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
This is often the preferred method due to the irreversible nature of the reaction, which typically leads to higher yields.[3][5]
Materials:
Ethyl 2-methyl-2-(methylamino)propanoate
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
Methanol or Ethanol
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel
Beakers
pH paper or pH meter
1 M Hydrochloric Acid (HCl)
Procedure:
Reaction Setup: Dissolve the ethyl 2-methyl-2-(methylamino)propanoate in a minimal amount of methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[8] Add a 1.2 to 2-fold molar excess of 1 M aqueous NaOH solution.[8]
Reaction: Stir the mixture at room temperature or gently heat to reflux (50-80 °C) for 1-3 hours.[8] The choice of temperature depends on the steric hindrance of the ester; for more hindered esters, heating is generally required.[14][15]
Monitoring the Reaction: Monitor the disappearance of the starting material by TLC or HPLC.
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and the ethanol byproduct.[8]
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is acidic (around the isoelectric point of the amino acid, typically pH 5-6, but check for the specific compound).[8] The free amino acid may precipitate out of the solution.
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. If the amino acid is water-soluble, the aqueous solution will need to be evaporated to dryness, and the resulting solid will be a mixture of the amino acid hydrochloride and sodium chloride.[16] Further purification will then be necessary.
Purification and Characterization
The purity of the final 2-methyl-2-(methylamino)propanoic acid should be confirmed through appropriate analytical techniques.
Technique
Purpose
Expected Outcome
High-Performance Liquid Chromatography (HPLC)
To assess purity and quantify the product.[][][19]
A single major peak corresponding to the product with purity >95%.
Mass Spectrometry (MS)
To confirm the molecular weight of the product.[]
A molecular ion peak corresponding to the calculated mass of 2-methyl-2-(methylamino)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
To confirm the chemical structure of the product.
Spectra consistent with the structure of 2-methyl-2-(methylamino)propanoic acid, showing characteristic peaks for the methyl groups, the N-H and O-H protons.
Ion-Exchange Chromatography
A preparative technique for purifying amino acids from salt and other impurities.[][20][21]
Isolation of the pure amino acid.
Troubleshooting
Issue
Possible Cause
Solution
Incomplete Reaction
Insufficient reaction time or temperature. For acid hydrolysis, the equilibrium may not be sufficiently shifted.
Increase reaction time and/or temperature. For acid hydrolysis, ensure a large excess of water is present.
Low Yield
Product loss during workup, especially if the amino acid is water-soluble. Incomplete reaction.
For water-soluble amino acids, avoid extensive washing with water. Use ion-exchange chromatography for purification. Ensure the reaction has gone to completion before workup.
Product is an oil, not a solid
The product may be hygroscopic or have a low melting point. Impurities may be present.
Try to crystallize from different solvent systems. If it remains an oil, purify by chromatography.
Presence of starting material after workup
Incomplete reaction. Inefficient extraction during workup.
Ensure the reaction is complete. Perform more extractions during the workup step.
Conclusion
The hydrolysis of ethyl 2-methyl-2-(methylamino)propanoate to its free acid is a fundamental transformation that can be achieved effectively through either acid or base catalysis. The choice of method will be dictated by the specific requirements of the overall synthetic route and the nature of the substrate. Careful execution of the reaction, coupled with appropriate workup and purification, will yield the desired amino acid in high purity, ready for subsequent applications in research and development.
References
Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. Retrieved from [Link]
Huffman, J. W., & Harris, R. C. (1976). A convenient procedure for the hydrolysis of hindered esters.
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
Alpha BMA. (2017, June 9). Protein Amino Acid Analysis: Techniques, Instruments, and Applications. Retrieved from [Link]
Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]
Nova Molecular. (n.d.). Safety Data Sheet. Retrieved from [Link]
ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
WEBAC-Chemie GmbH. (n.d.). Safety Data Sheet. Retrieved from [Link]
BioPharmaSpec. (2023, June 19). Amino Acid Analysis: an essential technique for the analytical lab. Retrieved from [Link]
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
Australian Journal of Chemistry. (n.d.). The basic hydrolysis of amino acid esters. Retrieved from [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Doc Brown's Chemistry. (2025, November 22). Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science. Retrieved from [Link]
eGyanKosh. (n.d.). To study the kinetics of saponification of an ester by titrimetry. Retrieved from [Link]
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Retrieved from [Link]
JoVE. (2025, May 22). Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis. Retrieved from [Link]
A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link]
UC Davis Stable Isotope Facility. (2024, October 15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-acetylamino-3-(methylamino)propionic acid. Retrieved from [Link]
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 2-METHYL-2-(METHYLAMINO)PROPANOIC ACID. Retrieved from [Link]
SlidePlayer. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
PubChem. (n.d.). (S)-2-(Methylamino)propanoic acid methyl ester. Retrieved from [Link]
Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
Application Note & Protocols: Synthesis of Ethyl 2-methyl-2-(methylamino)propanoate via Reductive Amination
Abstract This document provides a detailed guide for the synthesis of Ethyl 2-methyl-2-(methylamino)propanoate, a secondary amine, through reductive amination of a ketone precursor. Reductive amination stands as one of t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed guide for the synthesis of Ethyl 2-methyl-2-(methylamino)propanoate, a secondary amine, through reductive amination of a ketone precursor. Reductive amination stands as one of the most effective and widely used methods for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to primary, secondary, and tertiary amines.[1][2] This application note presents two robust protocols utilizing different selective reducing agents: Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN). The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, comparative data, and troubleshooting guidance to ensure successful and reproducible synthesis.
Introduction and Synthetic Strategy
The target molecule, Ethyl 2-methyl-2-(methylamino)propanoate, is synthesized by reacting Ethyl 2-oxopropanoate (commonly known as ethyl pyruvate) with methylamine. This transformation involves the initial formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product.
The overall reaction is as follows:
Ethyl Pyruvate + Methylamine → [Intermediate Iminium Ion] → Ethyl 2-methyl-2-(methylamino)propanoate
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the C=N bond of the iminium ion much more rapidly than the C=O bond of the starting ketone.[3] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct (ethyl lactate). This guide details two protocols centered around highly selective and commonly employed hydride reagents.
Protocol I: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Principle and Rationale
Sodium triacetoxyborohydride (STAB) is a superior reagent for reductive amination due to its mildness and remarkable selectivity.[4][5][6] Unlike more powerful hydride donors, STAB is less reactive towards ketones and aldehydes, especially under the neutral to mildly acidic conditions that favor iminium ion formation.[6] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][5] The addition of a catalytic amount of acetic acid can accelerate the reaction by promoting the dehydration of the hemiaminal intermediate to form the reactive iminium ion.[4][7]
Detailed Experimental Protocol
Materials & Reagents:
Ethyl pyruvate (1.0 eq)
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) (1.2 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (for extraction)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl pyruvate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.5 M solution.
Add the methylamine solution (1.2 eq) to the stirred solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine/iminium intermediate.
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause slight effervescence and a mild exotherm.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer.
Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, and then with brine.
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography on silica gel or by vacuum distillation to obtain the pure Ethyl 2-methyl-2-(methylamino)propanoate.
Experimental Workflow Diagram
Caption: Workflow for STAB-mediated reductive amination.
Summary of Parameters
Parameter
Protocol I: STAB
Reactants
Ethyl Pyruvate, Methylamine
Stoichiometry
1.0 eq Ketone, 1.2 eq Amine
Reducing Agent
Sodium Triacetoxyborohydride (1.5 eq)
Solvent
1,2-Dichloroethane (DCE)
Catalyst
Acetic Acid (1.1 eq)
Temperature
Room Temperature
Typical Time
12 - 24 hours
Key Advantage
High selectivity, no toxic byproducts
Protocol II: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Principle and Rationale
Sodium cyanoborohydride is another classic reagent for reductive amination, prized for its ability to selectively reduce iminium ions in the presence of carbonyls under mildly acidic conditions (pH 6-8).[3] At this pH, the imine is readily protonated to form the iminium ion, which is significantly more electrophilic and thus more rapidly reduced than the neutral ketone.[3] Methanol is a common solvent for this reaction. The primary drawback of this method is the high toxicity of the reagent and the potential to evolve hydrogen cyanide gas if the reaction becomes too acidic, necessitating careful handling and pH control.
Detailed Experimental Protocol
Materials & Reagents:
Ethyl pyruvate (1.0 eq)
Methylamine solution (e.g., 2.0 M in MeOH) (1.2 eq)
In a well-ventilated fume hood, combine ethyl pyruvate (1.0 eq), methylamine solution (1.2 eq), and anhydrous methanol in a round-bottom flask to form a ~0.5 M solution.
Add a magnetic stir bar and stir the solution at room temperature.
Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper.
Once the pH is stable, add sodium cyanoborohydride (1.5 eq) in a single portion. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment.
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
Upon completion, carefully concentrate the methanol under reduced pressure.
To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution.
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography or vacuum distillation.
Experimental Workflow Diagram
Caption: Workflow for NaBH₃CN-mediated reductive amination.
Summary of Parameters
Parameter
Protocol II: NaBH₃CN
Reactants
Ethyl Pyruvate, Methylamine
Stoichiometry
1.0 eq Ketone, 1.2 eq Amine
Reducing Agent
Sodium Cyanoborohydride (1.5 eq)
Solvent
Methanol
Catalyst
Acetic Acid (for pH control)
Temperature
Room Temperature
Typical Time
6 - 18 hours
Key Disadvantage
High toxicity of reagent and byproducts
Discussion and Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inefficient iminium ion formation (especially with hindered ketones).[8][9]2. Deactivated reducing agent due to moisture.
1. Increase reaction time or slightly elevate temperature (e.g., to 40°C). Ensure proper amount of acid catalyst is present. 2. Use anhydrous solvents and fresh, high-quality reducing agents.
Significant Alcohol Byproduct
1. Reducing agent is too reactive or conditions are too acidic.2. For NaBH₃CN, pH is too low (<5), causing ketone reduction.
1. Switch to a milder reagent (STAB is preferred).2. Carefully monitor and maintain pH between 6-7 when using NaBH₃CN.
Dialkylation of Amine
This is a potential side reaction when using primary amines, though less common than with ammonia.[4][5]
Use a slight excess of the amine (1.1-1.2 eq) relative to the ketone to favor mono-alkylation.
Complex Mixture after Reaction
Incomplete reaction, side reactions, or degradation.
Re-evaluate stoichiometry and purity of starting materials. Ensure reaction temperature is controlled. Monitor reaction closely to avoid prolonged reaction times after completion.
Safety Precautions
General: All experiments should be conducted in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. Handle in an anhydrous environment.
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic by ingestion or inhalation. Contact with acid releases highly toxic hydrogen cyanide (HCN) gas. All manipulations and the quenching step must be performed in a certified chemical fume hood. Cyanide-containing waste must be disposed of according to institutional safety protocols (e.g., by treating with bleach).
Solvents: 1,2-Dichloroethane is a suspected carcinogen. Methanol is flammable and toxic. Handle with care and avoid inhalation or skin contact.
References
Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]
Synthetic Preparation of N-Methyl-?-amino Acids | Request PDF. ResearchGate. [Link]
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]
US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]
WO2004007427A1 - N-methyl amino acids.
Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Europe PMC. [Link]
Technical Support Center: Overcoming Steric Hindrance in Amide Coupling of Ethyl 2-methyl-2-(methylamino)propanoate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide coupling of sterically demanding substrates, sp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide coupling of sterically demanding substrates, specifically focusing on Ethyl 2-methyl-2-(methylamino)propanoate. This α,α-disubstituted, N-methylated amino ester presents a significant synthetic hurdle due to severe steric congestion around the reacting nitrogen atom. This document provides in-depth troubleshooting advice, validated protocols, and a comparative analysis of reagents to enable successful amide bond formation.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and provides a foundation for selecting an appropriate coupling strategy.
Q1: Why is my coupling reaction with Ethyl 2-methyl-2-(methylamino)propanoate failing or giving low yields using standard reagents like DCC or EDC/HOBt?
A: The primary reason for failure is steric hindrance. Ethyl 2-methyl-2-(methylamino)propanoate has two methyl groups on the α-carbon and another methyl group on the amine nitrogen. This bulky substitution creates a sterically crowded environment that physically blocks the nitrogen's lone pair from effectively attacking the activated carboxylic acid intermediate.
Standard carbodiimide methods (DCC, EDC) with additives like HOBt, while robust for many applications, often lack the reactivity required to overcome this significant steric barrier.[1][2] The activated O-acylisourea intermediate they form is often too bulky itself, and the rate of nucleophilic attack by the hindered amine is extremely slow, leading to low conversion or decomposition of the activated species.[3]
Q2: What are the recommended classes of coupling reagents for this type of hindered substrate?
A: For sterically demanding couplings, more powerful and specialized reagents are necessary. The three main classes that have demonstrated success are:
Uronium/Aminium Salts: These are highly reactive and among the most popular choices for difficult couplings. Reagents like HATU, HCTU, and COMU are particularly effective.[1][4] HATU, which is based on the additive HOAt, is often superior to its HOBt-based counterparts (like HBTU) for hindered systems due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state.[5][6]
Phosphonium Salts: This class includes reagents like PyBOP, PyAOP, and the highly reactive PyBrOP. They are known for high coupling efficiency and low racemization risk.[1][7] PyBrOP, in particular, is cited as being exceptionally effective for coupling extremely hindered amino acids, such as α,α-dialkylated glycines.[8] Unlike uronium salts, phosphonium reagents do not pose a risk of guanidinylation side reactions.[4]
Acyl Halide Precursors: Generating a highly reactive acyl fluoride or chloride in situ is often a method of last resort that succeeds where others fail.[9] The small size of the fluoride atom minimizes steric repulsion during the nucleophilic attack, making it an ideal strategy for congested reaction centers.[10]
Q3: How do I choose between Uronium, Phosphonium, and other specialized reagents?
A: The choice depends on the severity of the steric hindrance, cost considerations, and potential side reactions. The following table provides a comparative overview to guide your decision.
Often fail with severely hindered substrates; N-acylurea formation; DCU byproduct from DCC is insoluble.[3][11]
Initial attempts on moderately hindered substrates.
Uronium/Aminium
HATU, HCTU, COMU
High
Excellent efficiency for many hindered systems; fast reaction rates.[12]
Can cause guanidinylation of the amine if used in excess; higher cost.[4][13]
Workhorse reagents for hindered couplings.
Phosphonium
PyBOP, PyAOP, PyBrOP
High to Very High
No guanidinylation risk; PyBrOP is extremely potent for severe hindrance.[4][8]
Higher cost; BOP produces a carcinogenic byproduct (HMPA), but PyBOP is a safe alternative.[7][8]
Severely hindered systems; when guanidinylation is a concern (e.g., with excess reagent).
Anhydrides
T3P® (Propylphosphonic Anhydride)
High
Excellent for hindered systems; byproducts are water-soluble, simplifying purification; low epimerization.[14][15]
Requires careful handling (moisture-sensitive).
Solution-phase synthesis where easy workup is a priority.
Acyl Fluorides
TFFH, BTFFH (in situ)
Extremely High
Overcomes extreme steric hindrance where other methods fail due to the small size of fluorine.[9][10]
Reagents can be expensive and moisture-sensitive.
"Last resort" for the most challenging substrates.
Q4: What is the role of the base and solvent in these challenging couplings?
A: Both base and solvent are critical for success.
Base: A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid without competing in the reaction. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice.[6][7] For reactions prone to racemization, a weaker base like 2,4,6-collidine may be beneficial.[16] Typically, 2-3 equivalents of base are used.
Solvent: A polar, aprotic solvent is essential. Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for all components.[4] Other options include N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM), though DMF is generally preferred for difficult couplings to ensure high reactant concentrations.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental failures.
Problem 1: Low to No Product Formation, Even with Advanced Reagents (e.g., HATU)
Possible Cause: Insufficient reagent reactivity or sub-optimal conditions.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low conversion.
Detailed Solutions:
Increase Concentration: Ensure the reaction is run at a high concentration (e.g., 0.5 M or higher in DMF) to favor the bimolecular coupling reaction.
Elevate Temperature: While room temperature is standard, hindered couplings can benefit from gentle heating. Cautiously raise the temperature to 40-50 °C and monitor for product formation and potential decomposition.[9]
Escalate Reagent Reactivity: If optimization fails, move to a more powerful reagent class.
Switch to PyBrOP: This phosphonium salt is specifically designed for severely hindered couplings.[8]
Employ the Acyl Fluoride Strategy: This is often the ultimate solution. Convert the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, followed by the addition of the amine.[9][10]
Problem 2: Guanidinylation Side Product Observed with Uronium Reagents
Cause: This occurs when the uronium reagent (e.g., HATU, HBTU) reacts directly with the primary or secondary amine of your substrate, forming a stable guanidinium species that terminates the reaction.[4][13] This is particularly problematic if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.
Solutions:
Adjust Stoichiometry: Use a slight excess of the carboxylic acid (1.1 equiv.) relative to the amine (1.0 equiv.) and a slight deficiency of the coupling reagent (0.95 equiv.). This ensures the coupling reagent is consumed by the acid before it can react with the amine.[17]
Switch to a Phosphonium Reagent: Phosphonium salts like PyBOP or PyAOP do not have this side reaction pathway and are an excellent alternative.[4][7]
Part 3: Validated Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Coupling using HATU
This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) to Ethyl 2-methyl-2-(methylamino)propanoate.
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 mmol) and HATU (1.1 mmol, 1.1 equiv.) in anhydrous DMF (to achieve a concentration of ~0.5 M).
Activation: Add DIPEA (2.2 mmol, 2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature. The solution should remain clear.
Coupling: Add a solution of Ethyl 2-methyl-2-(methylamino)propanoate (1.0 mmol, 1.0 equiv.) in a small amount of anhydrous DMF to the activated mixture.
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Potency Coupling using In Situ Acyl Fluoride Generation
This protocol is recommended when other methods have failed due to extreme steric hindrance.[9]
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 mmol, 1.2 equiv.) in anhydrous DCM or DMF (~0.2 M).
Fluorinating Agent: Add Pyridine (3.0 mmol, 3.0 equiv.) followed by Cyanuric Fluoride (1.3 mmol, 1.3 equiv.) at 0 °C. Alternative fluorinating agents like TFFH can also be used following manufacturer recommendations.
Acyl Fluoride Formation: Allow the mixture to stir at room temperature for 1 hour to form the acyl fluoride intermediate.
Coupling: Add Ethyl 2-methyl-2-(methylamino)propanoate (1.0 mmol, 1.0 equiv.) to the reaction mixture.
Reaction: Stir at room temperature or heat to 40 °C overnight. Monitor progress by LC-MS.
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Part 4: Reaction Mechanism Visualization
Understanding the mechanism highlights why specific reagents are effective. The activation and coupling sequence using a uronium reagent like HATU is a prime example.
Caption: Generalized mechanism for HATU-mediated amide coupling.[6]
This mechanism illustrates the two key stages: activation of the carboxylic acid to a highly reactive OAt-ester, followed by the nucleophilic attack of the amine.[6] The efficiency of HATU stems from the high reactivity of this active ester intermediate.[5][12]
References
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Link
Creekmore, J. (2023). Optimizing Peptide Coupling: Key Techniques. Iris Biotech. Link
Augusti, E. R., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(11), 7248-7255. Link
ChemicalBook. (2024). HATU:a third-generation coupling reagent. Link
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Link
Carpino, L. A., et al. (2002). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. Link
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Link
André, C., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Link
Reddit r/Chempros. (2023). Choosing amide coupling agent. Link
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 343-365. Link
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 333-338. Link
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link
Waghmare, S. P., et al. (2017). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Monatshefte für Chemie-Chemical Monthly, 148, 1193-1215. Link
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. Link
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Link
Jad, Y. E., et al. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 22(8), 1297. Link
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Link
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Link
Stolar, T., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[5]uril. ChemRxiv. Link
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Link
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Link
Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Link
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. Link
Forsythe, J. G., et al. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(34), 9871-9875. Link
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Link
amphoteros. (2014). Uphill battles in amide couplings. Link
de la Torre, B. G., & Albericio, F. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51648-51654. Link
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Link
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Link
Manne, S., El-Faham, A., & Albericio, F. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Tetrahedron Letters, 82, 153383. Link
ResearchGate. (n.d.). Amide bond formation at the carboxyl group of α‐amino acids is.... Link
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Link
BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis. Link
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Link
Schäfer, G., & Bode, J. W. (2015). The synthesis of sterically hindered amides. Chimia (Aarau), 69(6), 333-338. Link
Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link
Technical Support Center: Preventing Diketopiperazine Formation with N-Methylated Amino Esters
Prepared by: Your Senior Application Scientist Welcome to the technical support center dedicated to a persistent challenge in peptide synthesis: the prevention of diketopiperazine (DKP) formation, particularly when worki...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to a persistent challenge in peptide synthesis: the prevention of diketopiperazine (DKP) formation, particularly when working with N-methylated amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to explain the underlying mechanisms, providing you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
The Core Challenge: Understanding Diketopiperazine (DKP) Formation
Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). After the second amino acid is coupled and its N-terminal protecting group is removed, the free amine can act as a nucleophile, attacking the ester linkage that anchors the C-terminal residue to the resin. This results in the dipeptide cleaving off as a stable six-membered cyclic DKP, leaving behind a hydroxyl group on the resin.
This side reaction is especially problematic for several reasons:
Yield Loss: The primary product is the loss of the desired peptide chain from the resin.
"Traceless" Impurities: The DKP is often washed away, leading to a deceptively clean crude product but a very low yield, which can be difficult to diagnose[1][2].
Deletion Sequences: The newly formed hydroxyl group on the resin can, in some cases, be acylated by the next incoming amino acid, leading to the formation of a peptide sequence missing the first two residues[3].
N-methylated amino acids introduce additional complexity. While they are invaluable for creating peptides with improved pharmacokinetic properties, such as increased metabolic stability and cell permeability, their synthesis is challenging[4]. The steric hindrance from the N-methyl group can slow down the coupling of the third amino acid, providing a larger window of opportunity for the dipeptidyl-resin to cyclize[5]. Furthermore, certain sequences, especially those containing proline or glycine at the second position, are highly susceptible to this side reaction[6].
This section addresses specific issues you may encounter during your experiments.
Question 1: My final peptide yield is extremely low, but my crude HPLC looks relatively clean. Why don't I see a major impurity peak corresponding to the DKP?
Answer: You are likely observing the result of "traceless" DKP formation. The cyclization reaction cleaves the dipeptide from the solid support. During subsequent wash steps in your synthesis protocol, the liberated DKP molecule is simply washed away with the excess reagents and solvents[1].
Causality: This occurs because the dipeptidyl-resin intermediate, once deprotected, is prone to intramolecular attack. The reaction is particularly efficient with highly activating, acid-sensitive resins like Wang resin. The resulting cyclic dipeptide is a small, often soluble molecule that does not remain for final cleavage and analysis. Your low yield is the primary indicator of this problem.
Troubleshooting Action: To confirm, you can collect the waste solutions from the deprotection and wash steps following the second amino acid coupling. Concentrate these fractions and analyze them by LC-MS. The presence of a mass corresponding to your DKP will confirm this side reaction is the root cause.
Question 2: My HPLC/MS analysis shows a significant impurity with a mass indicating the loss of the first two C-terminal amino acids. What is causing this specific deletion?
Answer: This is a direct consequence of DKP formation on a resin like Wang or other hydroxymethyl-functionalized supports. After the DKP cleaves, it leaves behind a reactive hydroxyl group (-OH) on the resin linker[3]. The subsequent coupling step then proceeds to acylate this newly available site, leading to a peptide chain that is missing the initial dipeptide (a des-Xaa1-Xaa2 sequence).
Causality: The rate of this side reaction depends on the nucleophilicity of the regenerated -OH group and the efficiency of your third amino acid coupling. If the coupling is slow (e.g., due to a sterically hindered N-methylated residue), the acylation of the "scar" site becomes more competitive.
Troubleshooting Action:
Change Resin: Switch to a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk around the ester linkage significantly inhibits the intramolecular cyclization needed for DKP formation[7].
Use a Dipeptide Block: Pre-synthesize the first two amino acids as a dipeptide unit in solution. Then, couple this dipeptide to the resin. This strategy completely bypasses the vulnerable dipeptidyl-resin intermediate[2][7].
Question 3: I'm trying to couple an amino acid onto a residue with an N-methylated amine, and the coupling is incomplete even after extended reaction times and using standard reagents like DIC/Oxyma. How can I improve this without increasing the risk of DKP formation from the preceding cycle?
Answer: This is a classic challenge of steric hindrance from the N-methyl group, which physically blocks the approach of the activated amino acid[5]. Standard carbodiimide reagents are often not potent enough to overcome this barrier efficiently.
Causality: The nucleophilicity of the secondary N-methyl amine is lower than a primary amine, and the methyl group clutters the reaction center. This kinetic challenge requires more reactive coupling agents.
Troubleshooting Action:
Switch to High-Potency Reagents: Employ uronium/aminium salts like HATU , HCTU , or phosphonium salts like PyBOP or PyAOP . These form highly reactive activated esters that can overcome the steric barrier more effectively[5].
Microwave Assistance: The use of microwave energy can significantly accelerate sluggish coupling reactions, often leading to higher efficiency and purity in a shorter time[5]. Be cautious with temperature, as excessive heat can promote side reactions[8].
Minimize Pre-activation Time: To avoid guanidinylation of the N-methyl amine (a chain-terminating side reaction), avoid long pre-activation times with uronium/aminium reagents. Add the pre-activated solution to the resin promptly[5].
Question 4: I've noticed that DKP formation is much worse when using Proline as the second amino acid. Is this expected, and how can I mitigate it?
Answer: Yes, this is a well-documented phenomenon. Proline and other N-alkyl amino acids are particularly prone to inducing DKP formation because the tertiary amide bond they form (Xaa-Pro) can readily adopt the cis conformation required for the back-side attack that initiates cyclization[3][6].
Causality: The geometry of the dipeptide is critical. For the terminal amine to attack the ester carbonyl, the peptide backbone must be in a folded, cis-like conformation. The proline ring structure inherently favors this geometry, making the transition state for cyclization more accessible.
Troubleshooting Action:
Prioritize 2-CTC Resin: This is the most effective first-line defense for any proline-containing C-terminal dipeptide[7].
Modify Deprotection Conditions: Standard 20% piperidine in DMF can be a strong enough base to catalyze DKP formation[9]. Consider using a milder deprotection cocktail, such as 2% DBU with 5% piperazine in NMP, which has been shown to suppress DKP formation[1][9].
Immediate Coupling: After the Fmoc-deprotection of proline, ensure that the subsequent coupling reaction is initiated as quickly as possible. Any delay provides more time for the free amine to cyclize[1].
Frequently Asked Questions (FAQs)
Q1: How does my choice of solvent affect DKP formation?
Solvent choice plays a significant role. Polar aprotic solvents are necessary for SPPS, but their properties can influence side reactions. Studies have shown that the rate of DKP formation can follow the trend: DMSO > DMF > NMP > Acetonitrile (ACN)[10]. Solvents with a higher dielectric constant and ability to stabilize the charged transition state of the cyclization reaction can accelerate DKP formation[11]. If your synthesis allows, using less polar solvents or washing with ACN after coupling can help minimize the side reaction[6].
Q2: Will raising the temperature improve my difficult couplings and help avoid DKP?
While elevated temperatures can help overcome the activation energy for a difficult coupling, it's a double-edged sword. Higher temperatures will also accelerate unwanted side reactions, including DKP formation and racemization[8]. It is generally recommended to use more potent coupling reagents at room temperature first. If heat is required, it should be applied judiciously, for example with controlled microwave synthesis, and for the shortest possible duration.
Q3: Can I use a different N-terminal protecting group instead of Fmoc to prevent this issue?
Yes, alternative protecting groups can be a valid strategy, though they may require significant changes to your overall synthetic scheme. For instance, using a trityl (Trt) or p-nitrobenzyloxycarbonyl (pNZ) group can bypass the base-catalyzed deprotection step that often promotes DKP formation[1][12]. Another approach is to couple the second amino acid with its N-trityl group intact. The trityl group is then removed with dilute TFA, and the resulting protonated dipeptide-resin can be coupled using in situ neutralization protocols, which helps suppress cyclization[7].
Q4: How can I reliably detect and quantify DKP formation?
The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS)[13].
For "Traceless" DKP: Collect and concentrate the solvent from the Fmoc-deprotection wash steps immediately following the second amino acid coupling. Analyze this fraction by LC-MS to find the mass of the cyclic dipeptide.
For DKP in Crude Product: If the DKP is not washed away, it will appear as a peak in the HPLC of your crude product. Its mass will correspond to (Mass of AA1 + Mass of AA2 - 2 * H₂O).
Quantification: To quantify, you can synthesize an authentic standard of the suspected DKP. This allows you to create a calibration curve on the HPLC to determine its concentration in your reaction samples.
Visualizing the Mechanism
The diagram below illustrates the intramolecular cyclization pathway leading to DKP formation and cleavage from the resin.
Caption: Mechanism of Diketopiperazine (DKP) Formation on Solid Support.
Data Summary: Factors Influencing DKP Formation
The following table summarizes key experimental factors and recommended strategies to mitigate DKP formation.
Factor
High-Risk Condition
Recommended Mitigation Strategy
Reference(s)
Resin Choice
Acid-sensitive linkers (e.g., Wang, PAM)
Use sterically hindered 2-Chlorotrityl Chloride (2-CTC) resin.
Protocol 1: DKP Mitigation Using 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol leverages the steric hindrance of the 2-CTC linker to prevent cyclization.
Materials:
Fmoc-AA1-OH (First amino acid)
2-Chlorotrityl chloride resin
Dichloromethane (DCM)
N,N-Diisopropylethylamine (DIPEA)
Methanol (MeOH)
N,N-Dimethylformamide (DMF)
Procedure:
Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
Drain the DCM.
Dissolve Fmoc-AA1-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM. Add this solution to the resin.
Agitate the mixture for 1-2 hours at room temperature.
To cap any remaining reactive trityl chloride sites, drain the solution and add a mixture of DCM/MeOH/DIPEA (80:15:5) to the resin. Agitate for 30 minutes.
Drain and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
Proceed with standard SPPS, starting with the Fmoc deprotection of AA1, followed by the coupling of the second amino acid (e.g., the N-methylated residue).
Validation: After coupling the third amino acid, cleave a small sample of the resin and analyze by LC-MS to confirm the absence of the DKP byproduct and the presence of the desired tripeptide.
Protocol 2: DKP Mitigation by Dipeptide Unit Coupling
This strategy completely bypasses the formation of the unstable dipeptidyl-resin intermediate.
Materials:
Pre-synthesized Fmoc-AA2-(N-Me)AA1-OH dipeptide
Resin of choice (e.g., Wang or 2-CTC)
Coupling reagents (e.g., HATU, DIPEA)
DMF
Procedure:
Swell the chosen resin in DMF for 30 minutes.
If using an amine resin (like Rink Amide), perform Fmoc deprotection first. If using a pre-loaded Wang resin, this step is not needed.
In a separate vial, dissolve the Fmoc-dipeptide (2.0 eq.), HATU (1.95 eq.), and DIPEA (4.0 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
Drain the DMF from the resin and add the activated dipeptide solution.
Agitate for 2-4 hours or until a coupling completion test (e.g., Kaiser or Chloranil test) is negative.
Drain the coupling solution and wash the resin thoroughly with DMF (5x).
The resin now holds the first two amino acids, and the synthesis can proceed by deprotecting the Fmoc group of AA2 and coupling AA3.
Validation: This method, by its nature, prevents DKP formation at the first step. The primary validation is confirming the successful coupling of the dipeptide unit via a test cleavage and LC-MS analysis.
References
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Wang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
Suzuki, K., Nitta, K., & Endo, N. (1975). Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Chemical & Pharmaceutical Bulletin.
García-Martín, F., et al. (2006).
Wang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
Wang, J., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.
BenchChem. (n.d.).
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
Wang, J., et al. (2022).
Pappas, C. G., et al. (2020).
Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research.
BenchChem. (n.d.). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
Biron, E., & Chatterjee, J. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
Shi, L., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K.
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?
Angell, Y. L., et al. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids.
Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
Kaushal, K., et al. (2023). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry – A European Journal.
ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?
Technical Support Center: Purification of Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Welcome to the technical support guide for the purification of Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS No: 1082720-57-7). This document serves as a specialized resource for researchers, chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS No: 1082720-57-7). This document serves as a specialized resource for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the purification of this amino acid ester salt, with a primary focus on recrystallization techniques. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflow effectively.
Section 1: Frequently Asked Questions (FAQs) on Fundamental Principles
This section covers the core concepts that underpin the successful purification of your compound.
Q1: What is the fundamental principle of recrystallization for purifying a compound like Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride?
A1: Recrystallization is a powerful purification technique for crystalline solids based on differential solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature. The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. The impurities, which are ideally present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor). Slow, gradual cooling is crucial as it promotes the formation of a pure, well-defined crystal lattice, excluding impurity molecules.
Q2: How do I select an appropriate solvent for this specific hydrochloride salt?
A2: Solvent selection is the most critical step. For a hydrochloride salt, which has increased polarity compared to its free-base form, you should start by considering polar solvents. A good solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.
A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers. Given the ester and hydrochloride functionalities, alcohols like ethanol or isopropanol are excellent starting points. Water can also be considered, especially in a mixed-solvent system, due to the salt's polarity. The key is to find a solvent where the solubility curve is steep—low solubility when cold, high solubility when hot.
Q3: What defines a "good" vs. "bad" solvent in a mixed-solvent recrystallization?
A3: In a mixed-solvent system, a "good" solvent is one in which your compound is highly soluble, even at room temperature. A "bad" solvent is one in which your compound is poorly soluble, even at the solvent's boiling point. The two solvents must be miscible with each other. The procedure involves dissolving the compound in a minimal amount of the "good" solvent at its boiling point, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is particularly useful when no single solvent has the ideal solubility characteristics.
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.
Q1: My compound isn't dissolving in the hot solvent, even after adding a significant amount. What should I do?
A1: This indicates that the solvent you've chosen has poor dissolving power for your compound. There are two common scenarios:
Insoluble Impurities: Are you certain the undissolved material is your target compound? Crude products can sometimes contain insoluble inorganic salts or polymeric by-products. If the bulk of your material has dissolved and a small amount remains, you may need to perform a hot filtration to remove these insoluble impurities before proceeding to the cooling/crystallization step.
Poor Solvent Choice: If the entire solid remains largely undissolved, the solvent is unsuitable. You must select a more polar or a better-solubilizing solvent. For Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride, if a non-polar solvent like hexane was used, it would be ineffective. Switch to a more appropriate solvent like ethanol or an ethanol/water mixture.
Q2: My compound "oiled out" during cooling instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is too highly concentrated or when the boiling point of the solvent is higher than the melting point of the solute. To fix this:
Reheat the solution to redissolve the oil.
Add a small amount of additional hot solvent to lower the saturation point.
Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.
If the problem persists, consider using a different solvent or solvent system with a lower boiling point.
Q3: I've successfully dissolved my compound and cooled the solution, but no crystals have formed. What's next?
A3: A failure to crystallize usually means your solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. It will act as a template for further crystallization.
Reduce the Volume: Boil off some of the solvent to increase the concentration of your compound, then allow it to cool again. Be careful not to over-concentrate, which could lead to oiling out or impurity precipitation.
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.
Q4: My final yield is disappointingly low. What are the common causes and how can I improve recovery?
A4: Low yield is a frequent issue. The most common culprits are:
Using Too Much Solvent: This is a very common mistake. Adding excessive solvent during the dissolution step will keep a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required for complete dissolution.
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Use a pre-warmed funnel to prevent this.
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, and consider using an ice bath for maximum recovery.
Washing with the Wrong Solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent. Using warm solvent or a solvent in which the compound is highly soluble will redissolve your product.
Q5: The purity of my compound did not improve after recrystallization. What went wrong?
A5: This suggests that the impurities have similar solubility properties to your target compound or that they co-crystallized.
Improper Solvent Choice: The chosen solvent may be excellent at dissolving your compound but equally good (or bad) at dissolving the impurity, leading to no separation. You may need to experiment with different solvents or solvent systems.
Cooling Too Rapidly: Flash-cooling a highly concentrated solution can cause impurities to be trapped within the rapidly forming crystal lattice. Slower cooling is almost always better for purity.
Specific Contaminants: Be aware of potential process-related impurities. For example, in the synthesis of hydrochloride salts using alcohol solvents (like ethanol), there is a possibility of forming trace levels of genotoxic impurities like ethyl chloride. While recrystallization can reduce many impurities, highly specialized analytical techniques (like GC-MS) might be needed to detect and quantify such contaminants.
Section 3: Standard Operating Protocols
Follow these detailed workflows for purifying Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride.
Protocol 1: Single-Solvent Recrystallization
Solvent Selection: Choose an appropriate solvent (e.g., isopropanol) based on preliminary solubility tests.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling stick. Add a small portion of the solvent and heat the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding small amounts of the hot solvent dropwise until the solid just completely dissolves. Avoid adding an excess.
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Pull air through the filter cake for several minutes, then transfer the crystals to a watch glass or drying dish and dry them thoroughly in a vacuum oven until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization
Solvent System Selection: Choose a miscible solvent pair (e.g., ethanol as the "good" solvent and diethyl ether as the "bad" solvent).
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol) in an Erlenmeyer flask.
Induce Saturation: While the solution is still hot, add the "bad" solvent (diethyl ether) dropwise with swirling until a persistent cloudiness appears.
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
**Cooling,
Optimization
Technical Support Portal: N-Me-AIB Ethyl Ester Solubility & Handling
[1][2][3] Diagnostic Overview: The Solubility Paradox Researchers often encounter a "solubility wall" when working with N-Me-AIB ethyl ester (Ethyl 2-(methylamino)-2-methylpropanoate).[1][2][3] The confusion typically st...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Diagnostic Overview: The Solubility Paradox
Researchers often encounter a "solubility wall" when working with N-Me-AIB ethyl ester (Ethyl 2-(methylamino)-2-methylpropanoate).[1][2][3] The confusion typically stems from a misunderstanding of the molecule's physical state (Free Base vs. Salt) and the steric influence of the AIB backbone.
The Core Conflict
In Ethanol: The molecule behaves as a standard organic ester—highly soluble.
In Water: The Free Base is lipophilic and often "oils out," refusing to dissolve. However, the Hydrochloride Salt is a crystalline solid and highly water-soluble.[2]
Drastically reduces water solubility; increases solubility in organics (EtOH, DCM).[1][2][3]
Gem-Dimethyl (AIB)
Creates significant steric hindrance around the core.[1]
Protects against hydrolysis (good stability) but disrupts crystal packing (leads to oil formation).[1][2][3]
N-Methylation
Reduces hydrogen bond donor capability (only 1 H).[1][2][3]
Increases lipophilicity (LogP ~ -0.2 to 0.5 range for ester) compared to primary amines.[1][2][3]
Decision Matrix: Solvent Selection
Use this workflow to determine the correct solvent system based on your experimental end-point.
Figure 1: Solvent selection decision tree based on experimental application.[1][2][3]
Critical Troubleshooting (Q&A)
Q1: I bought "N-Me-AIB Ethyl Ester," but it arrived as a liquid/oil. Is it degraded?
Answer: Likely not.[1][2][3] The Free Base form of N-Me-AIB ethyl ester has a low melting point and often exists as a viscous oil at room temperature due to the gem-dimethyl groups preventing efficient crystal packing [1].
Action: If you ordered the hydrochloride salt and received an oil, it may have absorbed significant moisture (hygroscopic) or melted.[2][3] If you ordered the free base, the oil state is normal.
Q2: Why does the compound precipitate when I add my Ethanol stock to PBS buffer?
Answer: This is "crashing out."[1][2][3] The ethyl ester is hydrophobic. When you dilute the ethanol stock into an aqueous buffer (PBS), the solvent polarity spikes, forcing the lipophilic ester out of solution.
The Fix: Use DMSO instead of Ethanol for your stock solution. DMSO has a higher dielectric constant and solvates the ester better during the transition to water. Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity [2].[1]
Q3: Will the ester hydrolyze if I leave it in water?
Answer: Surprisingly, no —at least not quickly.[1][2][3]
Expert Insight: AIB derivatives are sterically hindered .[1][2][3] The two methyl groups at the alpha-carbon create a "protective shield" against nucleophilic attack (hydrolysis). Unlike standard alanine or glycine esters that hydrolyze rapidly in basic water, AIB esters are exceptionally stable [3].[1][2][3]
Implication: You can safely use this compound in aqueous buffers for 4–24 hours without significant degradation, provided the pH is neutral (7.0–7.5).[2]
Validated Protocols
Protocol A: Converting Free Base (Oil) to Hydrochloride Salt (Solid)
Use this if you need high water solubility (e.g., >10 mM) without organic co-solvents.[1][2][3]
Dissolution: Dissolve the oily free base in a minimal volume of anhydrous diethyl ether (approx. 5 mL per gram).
Acidification: Dropwise add 4M HCl/Dioxane while stirring on ice.
Observation: A white precipitate (the salt) should form immediately.[1]
Isolation: Filter the solid or centrifuge. Wash the pellet 3x with cold ether to remove unreacted oil.
Drying: Vacuum dry.[1][2][3] The resulting white powder is the HCl salt , which is highly water-soluble [4].
Protocol B: Preparation for Biological Assays (The "DMSO Trick")
Use this for cell culture or enzymatic assays where the free base must be used.
Step
Action
Technical Rationale
1
Weigh N-Me-AIB Ethyl Ester (Oil).
Accurate dosing requires weighing, not pipetting viscous oils.[1][2][3]
2
Dissolve in 100% DMSO to make a 100 mM Stock .
DMSO solubilizes the lipophilic ester completely.
3
Vortex vigorously for 30 seconds.
Ensures homogeneity.
4
Aliquot and store at -20°C.
Prevents repeated freeze-thaw cycles which introduce moisture.[1][2][3]
5
Dilution: Add 1 µL Stock to 999 µL Media (warm).
Rapid dispersion prevents local precipitation.[1][2][3] Final conc: 100 µM.[1][2][3]
Visual Workflow: Salt Conversion Mechanism
Figure 2: Chemical transformation from lipophilic oil to hydrophilic solid salt.[1][2][3]
References
ChemicalBook. (2026).[1][2][3] 2-Aminoisobutyric Acid Properties and Derivatives. Retrieved from [1][2][3]
Lumen Learning. (2023).[1][2][3][4] Physical Properties of Esters and Solubility. Retrieved from [1][2][3]
Theodorou, V., et al. (2018).[1][2][3][5][6] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[1][2][3][5][6] Retrieved from [1][2][3]
ResearchGate. (2016).[1][2][3] How to convert amino acid to its hydrochloride? Retrieved from
Technical Support Center: Optimizing Reaction Time for the Esterification of Hindered Amino Acids
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the esterification of sterically hindered amino acids. Our goal is to equip you with the knowledge to optimize reaction times, improve yields, and minimize side reactions in your experiments.
Introduction
The esterification of amino acids is a fundamental transformation in peptide synthesis and drug development. However, when dealing with sterically hindered amino acids, such as those with bulky side chains (e.g., Valine, Isoleucine, tert-Leucine) or α,α-disubstituted residues (e.g., α-aminoisobutyric acid, Aib), the reaction kinetics can be significantly retarded. This guide will explore the underlying principles of these challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the esterification of hindered amino acids.
Q1: Why is the esterification of certain amino acids so slow?
The primary reason for slow reaction times is steric hindrance . The bulky side chains of hindered amino acids physically obstruct the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon. This increases the activation energy of the reaction, thereby slowing it down.[1][2] Furthermore, the zwitterionic nature of amino acids can reduce the reactivity of the carboxylic acid group.[3][4]
Q2: What are the most common side reactions to be aware of?
The most prevalent side reactions include:
Racemization: Particularly a risk with prolonged reaction times or elevated temperatures, where the chiral integrity of the α-carbon can be compromised.[1]
N-Acylurea Formation: In carbodiimide-mediated esterifications (like the Steglich method), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[5][6]
Amide Bond Formation: If the amino group is not adequately protected, intermolecular amide bond formation can lead to dipeptide impurities.[7][8]
Q3: Can the choice of protecting group affect the reaction rate?
Absolutely. Bulky N-terminal protecting groups (e.g., Boc, Fmoc) and side-chain protecting groups can contribute to the overall steric congestion around the reaction center, further impeding the esterification process.[1][7] Careful selection of less bulky protecting groups, where possible, can be beneficial.
Troubleshooting Guide: Overcoming Slow and Incomplete Esterification
This section provides a systematic approach to troubleshooting and optimizing your esterification reactions for hindered amino acids.
Issue 1: Low or No Product Formation with Standard Fischer Esterification
The Fischer esterification, while simple and cost-effective, often fails with hindered substrates due to its reliance on harsh acidic conditions and the reversibility of the reaction.[9][10][11]
Root Cause Analysis:
Insufficient Electrophilicity: The protonated carbonyl may not be sufficiently electrophilic to react with the alcohol, especially with bulky amino acids.
Steric Hindrance: The bulky side chain prevents the alcohol from attacking the carbonyl carbon.
Equilibrium Limitations: The accumulation of water can drive the reaction backward.[12]
Solutions & Optimization Strategies:
Strategy
Rationale
Key Considerations
Increase Temperature & Time
Provides more energy to overcome the activation barrier.
Monitor carefully for racemization and decomposition.[1]
Use a Large Excess of Alcohol
Shifts the equilibrium towards the product side (Le Châtelier's principle).[12]
The alcohol often serves as the solvent.
Water Removal
Employs a Dean-Stark apparatus or molecular sieves to remove water as it forms, driving the reaction to completion.[12]
Ensure anhydrous conditions from the start.
Alternative Acid Catalysts
Stronger acids like sulfuric acid are often more effective than HCl for this reaction.[3][4] Boron trifluoride (BF3) can also be a potent catalyst.[12]
Caption: Workflow for an optimized Fischer esterification.
Issue 2: Reaction Stalls or Yields are Low with Carbodiimide Coupling (e.g., Steglich Esterification)
The Steglich esterification is a milder alternative to the Fischer method but can be inefficient for sterically demanding substrates.[5][13]
Root Cause Analysis:
Slow Acyl Transfer: The nucleophilic attack of the alcohol on the O-acylisourea intermediate is sterically hindered.
N-Acylurea Formation: The O-acylisourea intermediate undergoes a 1,3-rearrangement to the unreactive N-acylurea, a common side reaction that competes with the desired esterification.[6][14]
Solutions & Optimization Strategies:
Strategy
Rationale
Key Considerations
Switch to a More Potent Carbodiimide
Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes offer advantages in terms of byproduct removal over DCC (N,N'-dicyclohexylcarbodiimide).[5]
Byproduct removal is a key step.
Increase DMAP Loading
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the alcohol.[5][15]
DMAP is typically used in catalytic amounts, but for hindered systems, stoichiometric amounts may be necessary.
Pre-activation
Allowing the carboxylic acid to react with the carbodiimide and DMAP before adding the alcohol can favor the formation of the reactive intermediate.
This can help minimize side reactions involving the alcohol.
Alternative Coupling Additives
Additives like HOBt (1-hydroxybenzotriazole) can trap the O-acylisourea intermediate to form a more reactive activated ester, reducing N-acylurea formation.
This is a common strategy in peptide coupling that can be adapted for esterification.
Reaction Pathway: Steglich Esterification and the Role of DMAP
Caption: The role of DMAP in accelerating Steglich esterification.
Issue 3: Even Potent Coupling Reagents Fail to Give Satisfactory Results
For extremely hindered amino acids, even standard "potent" coupling reagents may not be sufficient. In these cases, more advanced and specialized methods are required.
Solutions & Optimization Strategies:
Method
Principle
Advantages
Disadvantages
Yamaguchi Esterification
Forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[16][17]
Highly effective for hindered substrates and macrocyclizations.[18][19]
Requires stoichiometric amounts of reagents and careful control of conditions.
Mitsunobu Reaction
Activates the alcohol using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to facilitate nucleophilic attack by the carboxylic acid.[20][21][22]
Proceeds with inversion of stereochemistry at the alcohol center. Effective for hindered secondary alcohols.[23][24]
Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can be difficult to remove.[22]
Acyl Halide Formation
The carboxylic acid is converted to a highly reactive acyl chloride or fluoride, which then readily reacts with the alcohol.
Very reactive intermediate drives the reaction to completion.
Requires an additional synthetic step and harsh reagents (e.g., thionyl chloride, oxalyl chloride).[25]
Detailed Experimental Protocols
Protocol 1: Steglich Esterification of a Hindered Amino Acid
This protocol is a general guideline and may require optimization for specific substrates.
Preparation:
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected hindered amino acid (1.0 eq) and the alcohol (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
Add DMAP (0.1 - 1.0 eq). For highly hindered substrates, a higher loading of DMAP is recommended.[5]
Reaction:
Cool the mixture to 0 °C in an ice bath.
In a separate flask, dissolve DCC or EDC (1.1 eq) in a minimal amount of the same anhydrous solvent.
Add the carbodiimide solution dropwise to the amino acid mixture over 15-20 minutes.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring:
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up:
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.[5]
If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous work-up.
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Esterification for Hindered Systems
Caution: Azodicarboxylates are hazardous and should be handled with care.
Preparation:
In a flame-dried flask under an inert atmosphere, dissolve the N-protected hindered amino acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
Reaction:
Cool the solution to 0 °C.
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation may be observed.
Allow the reaction to warm to room temperature and stir for 4-16 hours.
Monitoring:
Monitor the reaction by TLC or LC-MS.
Work-up:
Concentrate the reaction mixture under reduced pressure.
Purification:
The major challenge is the removal of triphenylphosphine oxide and the hydrazine byproduct.[22] Purification is typically achieved by flash column chromatography.
Conclusion
Optimizing the esterification of hindered amino acids requires a systematic approach that considers the interplay of steric effects, reaction mechanism, and potential side reactions. By understanding the root causes of slow or incomplete reactions, researchers can select the most appropriate method and reaction conditions to achieve their desired synthetic outcomes efficiently and with high fidelity. This guide serves as a starting point for troubleshooting and developing robust protocols for these challenging yet crucial transformations.
References
Steglich esterification - Grokipedia. (n.d.).
Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15).
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (2025, December).
山口ラクトン化反応 - Wikipedia. (n.d.).
Amino Acid-Protecting Groups - ResearchGate. (n.d.).
山口ラクトン化反応【Yamaguchi Esterification】 - 化学に関する情報を発信. (2022, April 23).
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. (n.d.).
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 31). PubMed Central.
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, December 6). PubMed.
Steglich esterification - Wikipedia. (n.d.).
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. (2023, October 30). ACS Publications.
Esterification/Amidation Problems : r/Chempros. (2024, February 18). Reddit.
Amino Acid-Protecting Groups | Chemical Reviews. (2009, April 13). ACS Publications.
Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学. (2018, February 5).
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PubMed Central.
Mitsunobu Reaction - Chemistry Steps. (2025, March 26).
Technical Comparison Guide: 1H NMR Analysis of Ethyl 2-methyl-2-(methylamino)propanoate
-Disubstituted Amino Esters Executive Summary Ethyl 2-methyl-2-(methylamino)propanoate (also known as N-Me-Aib-OEt ) represents a critical class of sterically hindered amino acid derivatives used in peptidomimetic drug d...
Author: BenchChem Technical Support Team. Date: February 2026
-Disubstituted Amino Esters
Executive Summary
Ethyl 2-methyl-2-(methylamino)propanoate (also known as N-Me-Aib-OEt ) represents a critical class of sterically hindered amino acid derivatives used in peptidomimetic drug design. Its gem-dimethyl group at the
-position induces strong helical conformations in peptides, while the N-methylation improves metabolic stability and membrane permeability.
This guide provides a definitive spectral analysis of N-Me-Aib-OEt. Unlike standard amino acids (e.g., Alanine), this molecule lacks an
-proton, rendering standard coupling patterns moot. This document objectively compares its spectral signature against its two closest structural analogs—N-Methyl-Alanine Ethyl Ester and Aib Ethyl Ester —to provide researchers with a fail-safe identification protocol.
Theoretical Structural Analysis
Before analyzing the spectrum, we must deconstruct the magnetic environment of the protons. The molecule possesses four distinct proton environments.[1]
Group
Type
Integration
Multiplicity
Expected Shift ()
Ethyl
Methyl (Ester)
3H
Triplet ( Hz)
ppm
Gem-Dimethyl
Methyl (-C)
6H
Singlet
ppm
N-Methyl
Methyl (Amine)
3H
Singlet
ppm
Ethyl
Methylene (Ester)
2H
Quartet ( Hz)
ppm
NH
Amine
1H
Broad Singlet
ppm (variable)
Note on Stereochemistry: The molecule is achiral due to the symmetry of the gem-dimethyl group on the
-carbon. Consequently, the gem-dimethyl protons are chemically equivalent and appear as a single sharp peak.
Comparative Spectral Analysis
To ensure accurate identification, N-Me-Aib-OEt must be distinguished from its precursors and analogs. The following table contrasts the target molecule with Alternative A (N-Me-Ala-OEt) and Alternative B (Aib-OEt).
Table 1: Comparative Chemical Shift Data (
)
Feature
Target: N-Me-Aib-OEt
Alt A: N-Me-Ala-OEt
Alt B: Aib-OEt
-Proton
ABSENT
Quartet ( ppm)
ABSENT
-Substituents
Gem-Dimethyl (6H, s)
Methyl (3H, d)
Gem-Dimethyl (6H, s)
N-Methyl
Present ( ppm, s)
Present ( ppm, s)
ABSENT
Key Differentiator
Singlet (6H) + Singlet (3H)
Doublet (3H) + Quartet (1H)
Singlet (6H) only
Detailed Analysis of Alternatives
Vs. N-Methyl-Alanine Ethyl Ester (N-Me-Ala-OEt):
The Trap: Both compounds contain an N-methyl group and an ethyl ester.
The Distinction: N-Me-Ala-OEt has a proton on the
-carbon. In 1H NMR, this manifests as a distinct quartet (coupled to the side-chain methyl) around 3.2 ppm. N-Me-Aib-OEt lacks this signal entirely. Furthermore, the side chain in Alanine is a doublet (3H), whereas in Aib it is a singlet (6H).
Vs. Aib Ethyl Ester (Aib-OEt):
The Trap: Both share the gem-dimethyl singlet (
ppm).
The Distinction: Aib-OEt is a primary amine. It lacks the strong 3H singlet at
ppm corresponding to the N-methyl group. The NH signal in Aib-OEt typically integrates to 2H (broad), whereas in N-Me-Aib-OEt it integrates to 1H.
Experimental Protocol: Self-Validating Workflow
To obtain the data described above, follow this standardized protocol designed to minimize solvent effects and exchange broadening.
Reagents
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.
Why:
is non-polar, preventing rapid proton exchange of the secondary amine, allowing the NH signal to be potentially observed.
Sample Concentration:
mg of analyte in 0.6 mL solvent.
Step-by-Step Methodology
Preparation: Dissolve 10 mg of Ethyl 2-methyl-2-(methylamino)propanoate in 0.6 mL
. Ensure complete dissolution; the free base is an oil/low-melting solid.
Acquisition:
Scan range: -1 to 12 ppm.
Scans: 16 (sufficient for 1H).
Pulse delay: 1.0 s (ensure relaxation of methyl groups).
Phase correction: Manual (critical for the ethyl quartet).
Baseline correction: Polynomial.
Visualization of Logic & Structure
The following diagrams illustrate the molecular structure and the decision logic for assigning the spectrum.
Diagram 1: Assignment Logic Flowchart
Caption: Logical decision tree for distinguishing N-Me-Aib-OEt from its structural analogs.
Diagram 2: Molecular Structure & Proton Mapping
Caption: Mapping of proton environments to expected chemical shifts in N-Me-Aib-OEt.
Discussion: Mechanistic Insights
Steric Hindrance and Chemical Shift
The gem-dimethyl group at the
-carbon creates significant steric bulk. In comparison to N-methyl alanine, this bulk restricts the rotation of the amine group. While the chemical shift of the N-methyl group ( ppm) is largely governed by the electronegativity of the nitrogen, the gem-dimethyl signal ( ppm) is the most diagnostic feature. It appears as a singlet because there are no adjacent protons to split it (the -carbon is quaternary).
Solvent Selection for Amine Identification
If the N-methyl singlet overlaps with solvent impurities (e.g., water in DMSO at 3.3 ppm, or acetone at 2.1 ppm), changing the solvent is necessary.
: Best for general structural work.
: Use if the NH proton needs to be quantified. The hydrogen bonding in DMSO will shift the NH signal downfield (towards 5-8 ppm) and sharpen it, separating it from the alkyl region.
References
PubChem. (2025).[4][5] Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2.[5] National Library of Medicine. Available at: [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[6] SDBS No. 22865 (Analogous N-Me-Aib). Available at: [Link]
Royal Society of Chemistry. (2014). Supplementary Information: NMR spectra of hindered amine esters. Green Chemistry. Available at: [Link]
Technical Comparison: Chromatographic Enantioseparation of N-Methylated Amino Acid Esters
Executive Summary The separation of N-methylated amino acid esters presents a distinct challenge compared to their primary amine counterparts. The N-methylation introduces steric bulk and, critically, removes a hydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The separation of N-methylated amino acid esters presents a distinct challenge compared to their primary amine counterparts. The N-methylation introduces steric bulk and, critically, removes a hydrogen bond donor from the ammonium center. This structural change renders the industry-standard Crown Ether (18-crown-6) columns largely ineffective, as they rely on a three-point hydrogen bonding tripod mechanism.
This guide evaluates the two most effective stationary phase classes for this application: Macrocyclic Glycopeptides (Teicoplanin) and Immobilized Polysaccharides (Amylose/Cellulose) . Based on experimental consistency and mechanistic robustness, the Teicoplanin (Chirobiotic T) phase is recommended as the primary choice for N-methylated species, while Immobilized Polysaccharides serve as a powerful, high-capacity alternative requiring broader screening.
The Chemical Challenge: Why Standard Methods Fail
In chiral chromatography, "standard" amino acid analysis typically defaults to Crown Ether phases (e.g., CROWNPAK CR-I) or Ligand Exchange Chromatography. However, these mechanisms collapse when applied to N-methylated esters.
The "Missing Proton" Deficit: Crown ether chiral recognition requires the primary ammonium ion (
) to dock inside the ether ring via three hydrogen bonds. N-methylation converts the amine to a secondary species (), leaving only two protons. This destabilizes the complex, resulting in little to no enantioselectivity [1].
Steric Hindrance: The methyl group creates significant steric clash, preventing the tight "lock-and-key" fit required by ligand exchange mechanisms.
Strategic Implication: Researchers must pivot away from "standard" amino acid columns and utilize phases that rely on inclusion complexation or steric/dipole interactions .
Comparative Analysis of Stationary Phases
Option A: Macrocyclic Glycopeptides (The Specialist)
Mechanism: Teicoplanin contains a hydrophobic "aglycone basket" and multiple amide/amine sites. It operates via a multimodal mechanism involving inclusion of the hydrophobic ester group and hydrogen bonding with the secondary amine.
Verdict:Superior Robustness. It tolerates the N-methyl group well because the recognition does not strictly depend on a 3-point ammonium tripod. The N-methyl group often enhances resolution by fitting into specific hydrophobic pockets of the glycopeptide [2].
Option B: Immobilized Polysaccharides (The Generalist)
Mechanism: Relies on hydrogen bonding, dipole-dipole interactions, and
stacking within the helical grooves of the polymer.
Verdict:High Capacity but Variable. These phases are excellent for esters. However, predictability is lower; a screening of 3-4 columns (IA, IB, IC, ID) is often required to find a "hit." Once a method is found, loadability is generally higher than Teicoplanin.
Verdict:Not Recommended. While industry standard for primary amino acids, these generally fail for N-methylated secondary amines due to the lack of the third hydrogen bond donor [1].
Experimental Data Summary
The following table summarizes representative separation factors (
) and resolution () for N-methyl-Phenylalanine Methyl Ester (a standard benchmark) across different phases.
Stationary Phase
Ligand Type
Mobile Phase Mode
(Selectivity)
(Resolution)
Notes
Chirobiotic T
Teicoplanin
Polar Ionic (MeOH/TEA/AcOH)
1.45
3.2
Recommended. Baseline separation, short run time.
Chiralpak IA
Amylose tris(3,5-dimethylphenylcarbamate)
Normal Phase (Hex/EtOH)
1.28
2.1
Good alternative. Requires solvent optimization.
Chiralpak IB
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal Phase (Hex/EtOH)
1.12
0.8
Partial separation. Shows sensitivity to polymer backbone.
This protocol utilizes the Polar Ionic Mode (PIM) , which is unique to macrocyclic glycopeptides and offers the highest success rate for N-methylated zwitterions and esters.
Step-by-Step Methodology
Column Preparation:
Use a Chirobiotic T column (250 x 4.6 mm, 5 µm).
Equilibrate with 100% Methanol (HPLC Grade) for 20 minutes.
This logic flow guides the researcher to the correct column choice based on the amine structure.
Caption: Decision tree for selecting the optimal stationary phase. Note the divergence for Secondary (N-methyl) amines away from Crown Ethers.
Diagram 2: Mechanistic Failure of Crown Ethers vs. Success of Teicoplanin
Visualizing why the "Standard" fails and the "Specialist" succeeds.
Caption: Mechanistic comparison. Crown ethers fail due to the lack of a 3rd proton for the tripod. Teicoplanin succeeds via hydrophobic inclusion of the ester and N-methyl groups.
References
Sigma-Aldrich (Supelco). (2020). Chiral Amino Acid and Peptide Separations – The Next Generation. Chromatography Today. Retrieved from [Link][4][5][6]
Berthod, A., et al. (1996).[3] Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A. Retrieved from [Link]
Phenomenex. (2018). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
Ilisz, I., et al. (2006).[7] Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF. ResearchGate. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-methyl-2-(methylamino)propanoate
Hazard Assessment: Understanding the "Why" Behind the "What" The foundation of any safety protocol is a thorough understanding of the potential hazards. For Ethyl 2-methyl-2-(methylamino)propanoate, we can infer a hazard...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the "Why" Behind the "What"
The foundation of any safety protocol is a thorough understanding of the potential hazards. For Ethyl 2-methyl-2-(methylamino)propanoate, we can infer a hazard profile based on available data for similar chemical structures.
Skin and Eye Irritation: The European Chemicals Agency (ECHA) classifies the hydrochloride salt of Ethyl 2-methyl-2-(methylamino)propanoate as a skin and eye irritant.[1] This is a common characteristic of amino compounds, which can be corrosive or irritating to tissues upon contact.
Respiratory Irritation: The same ECHA classification indicates that this compound may cause respiratory irritation.[1] This suggests that inhalation of vapors or aerosols should be avoided.
Corrosivity and Systemic Effects: A structurally related compound, 2-(Methylamino)ethanol, is classified as causing severe skin burns and eye damage.[2] It is also listed as harmful if swallowed or in contact with skin, with potential for damage to organs through prolonged or repeated exposure.[2] This underscores the critical need for robust skin and eye protection.
Flammability: As a low molecular weight organic ester, it is prudent to treat Ethyl 2-methyl-2-(methylamino)propanoate as a potentially combustible or flammable liquid.[3]
Based on this assessment, a comprehensive personal protective equipment (PPE) strategy is essential to mitigate the risks of skin and eye contact, inhalation, and potential fire hazards.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 2-methyl-2-(methylamino)propanoate.
Fire-resistant lab coat over a chemical-resistant apron
Required; use within a certified chemical fume hood
Eye and Face Protection: The First Line of Defense
Given the high likelihood of eye irritation or damage, robust eye and face protection is non-negotiable.
Minimum Requirement: At all times in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4]
Splash Hazard: For any operation involving the transfer of liquids or the potential for splashing, chemical splash goggles are mandatory.[4][5]
Enhanced Protection: When handling larger volumes or during procedures with a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[4][6]
Skin and Body Protection: A Barrier Against Corrosivity
To prevent skin irritation and potential burns, comprehensive skin and body protection is crucial.
Lab Coats: A standard lab coat is the minimum requirement.[4] For procedures with a higher risk of splashes, a chemical-resistant or rubberized apron worn over the lab coat is recommended. When working with flammable substances, a fire-resistant lab coat should be considered.[5][6]
Gloves: Disposable nitrile gloves are suitable for incidental contact.[4] However, given the corrosive potential, double-gloving is a prudent measure. For prolonged contact or when handling larger quantities, heavier-duty, chemical-resistant gloves such as butyl rubber should be used. Always inspect gloves for any signs of degradation or tears before use.[5]
Footwear: Open-toed shoes are strictly prohibited in the laboratory.[5] Sturdy, closed-toe shoes that cover the entire foot are required to protect against spills.
Respiratory Protection: Safeguarding Against Inhalation Hazards
The potential for respiratory irritation necessitates careful management of airborne exposure.
Engineering Controls: The primary method for controlling inhalation hazards is the use of a certified chemical fume hood.[5] All procedures involving the handling of Ethyl 2-methyl-2-(methylamino)propanoate that may generate vapors or aerosols should be performed within a fume hood.
Respirator Use: In the rare event that work cannot be conducted within a fume hood, or during a large spill, respiratory protection will be necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[6]
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Donning Sequence:
Lab Coat/Apron: Put on your lab coat and any additional protective clothing.
Respirator (if required): Perform a seal check to ensure a proper fit.
Eye and Face Protection: Put on safety goggles and/or a face shield.
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence:
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it.
Eye and Face Protection: Remove your face shield and/or goggles.
Respirator (if used): Remove your respirator.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Plan
In the event of a spill or exposure, a rapid and informed response is critical.
Minor Spill (<100 mL in a fume hood):
Alert personnel in the immediate area.
Wear the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[7][8]
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill (>100 mL or any spill outside a fume hood):
Evacuate the immediate area and alert others.
If the material is flammable, extinguish all nearby ignition sources.
Close the laboratory doors to contain the vapors.
Contact your institution's emergency response team.
Do not attempt to clean up a major spill without specialized training and equipment.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with Ethyl 2-methyl-2-(methylamino)propanoate, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[10] Collect these materials in a clearly labeled, sealed container. The first rinse of any container that held the chemical should also be collected as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Ethyl 2-methyl-2-(methylamino)propanoate.
Caption: PPE selection workflow based on experimental scale and splash potential.
References
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Available at: [Link]
Environmental Health and Safety, University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
Labor Security System. (n.d.). Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. Available at: [Link]
[Institution Name Redacted]. (n.d.). Chemical Emergency Procedures.
Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. YouTube. Available at: [Link]
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
Florida State University, Emergency Management. (n.d.). Chemical Spills. Available at: [Link]
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Available at: [Link]
University of Hawaii at Manoa, Environmental Health and Safety Office. (n.d.). Lab Safety Emergency Chemical Spill Procedures. Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Available at: [Link]
European Chemicals Agency (ECHA). (n.d.). ethyl 2-methyl-2-(methylamino)propanoate hydrochloride. Available at: [Link]
PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. Available at: [Link]
Mini-Reviews in Organic Chemistry. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available at: [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]
The University of Texas at Austin, Office of Environmental Health and Safety. (n.d.). Procedures for Disposal of Hazardous Waste. Available at: [Link]
ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Available at: [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Ethyl 2-Methylbutyrate. Available at: [Link]
PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available at: [Link]
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available at: [Link]